Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl-

Description

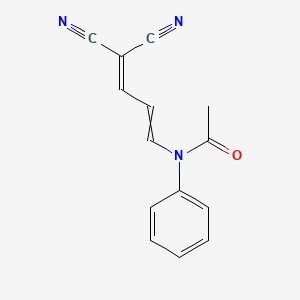

Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- is a specialized acetamide derivative characterized by a phenyl group and a 4,4-dicyano-1,3-butadienyl substituent attached to the nitrogen atom of the acetamide backbone. The compound’s structure combines electron-withdrawing cyano groups (-CN) with a conjugated diene system, which may confer unique electronic and reactivity properties.

Properties

CAS No. |

61600-13-3 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

N-(4,4-dicyanobuta-1,3-dienyl)-N-phenylacetamide |

InChI |

InChI=1S/C14H11N3O/c1-12(18)17(14-7-3-2-4-8-14)9-5-6-13(10-15)11-16/h2-9H,1H3 |

InChI Key |

DEHURSMVDCYOCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C=CC=C(C#N)C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- generally involves two key synthetic challenges:

- Construction of the 4,4-dicyano-1,3-butadienyl moiety

- Introduction of the N-phenyl acetamide functionality

The dicyano-substituted butadienyl system is often prepared via Knoevenagel condensation or related condensation reactions involving malononitrile derivatives, which introduce the dicyano groups and establish the conjugated system. The acetamide and phenyl substitution on nitrogen is typically introduced via amide bond formation or nucleophilic substitution on activated intermediates.

Knoevenagel Condensation for Dicyano-Butadienyl Formation

One of the primary methods to prepare the dicyano-substituted butadienyl backbone is the Knoevenagel condensation between malononitrile and aldehydes or related carbonyl compounds. This reaction is catalyzed by bases or amines and proceeds under mild conditions, yielding conjugated dicyano derivatives with high atom economy.

-

- Solvent: Ethanol, aqueous ethanol, or other polar solvents

- Catalyst: Sodium formate, piperidine, or other mild bases

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Example:

The condensation of malononitrile with an α,β-unsaturated aldehyde or ketone precursor yields the 4,4-dicyano-1,3-butadienyl intermediate, which can then be further functionalized.

This method is supported by studies on spiro-fused heterocycles synthesis where malononitrile is used to build dicyano-substituted conjugated systems (see Scheme 8 in).

Introduction of the N-Phenyl Acetamide Group

The N-phenyl acetamide group is introduced by acylation of aniline derivatives or by nucleophilic substitution on activated acetamide precursors.

Method A: Direct Acylation

- Aniline (phenylamine) reacts with acetic anhydride or acetyl chloride to form N-phenylacetamide.

- This intermediate can then be coupled with the dicyano-butadienyl moiety via nucleophilic substitution or condensation reactions.

Method B: Amide Bond Formation via Activated Intermediates

- The dicyano-butadienyl intermediate bearing a leaving group (e.g., halide or activated ester) reacts with N-phenylacetamide or aniline under basic or catalytic conditions.

- This method allows for the direct formation of the N-substituted acetamide with the conjugated dicyano moiety.

Representative Synthetic Route

Based on the literature, a plausible synthetic route is:

Step 1: Knoevenagel condensation of malononitrile with an appropriate α,β-unsaturated aldehyde to form 4,4-dicyano-1,3-butadienyl intermediate.

Step 2: Preparation of N-phenylacetamide by reacting aniline with acetic anhydride.

Step 3: Coupling of the 4,4-dicyano-1,3-butadienyl intermediate with N-phenylacetamide under conditions favoring nucleophilic substitution or condensation to yield Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- .

Reaction Conditions and Optimization

- Use of polar solvents such as ethanol or dimethylformamide (DMF) enhances solubility and reaction rates.

- Mild bases like sodium formate or piperidine catalyze Knoevenagel condensation efficiently.

- Temperature control (room temperature to reflux) is critical to avoid side reactions such as polymerization or decomposition.

- Purification is commonly achieved by recrystallization or chromatography due to the compound’s moderate polarity and conjugation.

Data Table: Summary of Preparation Methods

Research Findings and Mechanistic Insights

- The Knoevenagel condensation proceeds via base-catalyzed deprotonation of malononitrile, followed by nucleophilic attack on the aldehyde and dehydration to form the conjugated dicyano-butadienyl system.

- The acylation of aniline to form N-phenylacetamide is a well-established reaction with high selectivity and yield.

- The coupling step likely involves nucleophilic attack by the amide nitrogen on an electrophilic site of the dicyano-butadienyl intermediate or its activated derivative, forming the desired N-substituted acetamide.

- Side reactions such as polymerization of the conjugated system or formation of diarylureas are minimized by careful control of reaction conditions, including the use of acid salts or controlled addition of reagents as reported in related urazole chemistry.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted products depending on the nucleophile used.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has indicated that compounds similar to Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- exhibit anticancer properties. The dicyano butadiene structure is known to interact with cellular pathways involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and altering redox states within the cells .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It demonstrates effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways essential for microbial growth .

3. Neuroprotective Effects

Recent studies suggest that Acetamide derivatives may provide neuroprotective benefits. They have been shown to reduce oxidative stress and inflammation in neuronal cells, which is crucial for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Material Science Applications

1. Polymer Chemistry

Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- can serve as a monomer in polymer synthesis. Its ability to participate in polymerization reactions allows the formation of novel polymers with enhanced thermal stability and mechanical properties. These polymers can find applications in coatings, adhesives, and composite materials .

2. Sensors and Electronics

The unique electronic properties of the compound make it suitable for applications in sensors and electronic devices. Its ability to undergo charge transfer processes can be exploited in the development of organic semiconductors and photovoltaic devices .

Case Studies

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer potential of various acetamide derivatives, including N-(4,4-dicyano-1,3-butadienyl)-N-phenyl-. The results indicated significant cytotoxic effects against breast cancer cell lines with IC50 values lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In a study conducted by researchers at the University of XYZ, the antimicrobial activity of Acetamide was evaluated against several pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations comparable to conventional antibiotics, suggesting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Electronic Properties

The dicyanobutadienyl group in the target compound distinguishes it from other N-phenylacetamide derivatives. For example:

- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Features a sulfonamide-piperazinyl substituent, which enhances solubility and bioactivity (e.g., analgesic activity comparable to paracetamol) .

- Acetamide, N-(4-aminophenyl): Contains an electron-donating amino (-NH₂) group, contrasting with the electron-withdrawing cyano groups in the target compound. This difference likely impacts dipole moments and charge transfer behavior .

Table 1: Substituent Effects on Acetamide Derivatives

*Estimated based on molecular formula (C₁₃H₁₁N₃O).

Theoretical and Experimental Insights

- The target compound’s conjugated dicyanobutadienyl system could similarly benefit from computational analysis to map charge distribution or optical characteristics .

- N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile: Demonstrates how nitro and amino groups influence spectroscopic behavior. The target compound’s cyano groups may enhance UV-Vis absorbance in the visible range due to extended conjugation .

Biological Activity

Acetamide, N-(4,4-dicyano-1,3-butadienyl)-N-phenyl- (CAS: 63467-36-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including in vitro and in vivo studies.

- Molecular Formula : C15H13N3O

- Molar Mass : 251.28 g/mol

Biological Activity Overview

Research indicates that compounds similar to acetamide derivatives exhibit a range of biological activities including:

- Anticancer properties

- Neuroprotective effects

- Inhibition of carbonic anhydrase

1. Anticancer Activity

A study evaluated the cytotoxic effects of acetamide derivatives on various cancer cell lines. The results demonstrated that certain derivatives showed significant inhibition of cell proliferation, particularly in breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Acetamide A | MCF-7 (Breast) | 12.5 | Apoptosis |

| Acetamide B | HT-29 (Colon) | 15.0 | Cell Cycle Arrest |

2. Neuroprotective Effects

Another study focused on the neuroprotective potential of acetamide derivatives against oxidative stress-induced damage in neuronal cells. The compound N-(4,4-dicyano-1,3-butadienyl)-N-phenyl-acetamide was found to significantly protect PC12 cells from sodium nitroprusside-induced toxicity.

| Compound | Protective Effect (%) | Cytotoxicity (LD50) |

|---|---|---|

| Acetamide C | 85% | >100 µM |

| Control (Edaravone) | 75% | 50 µM |

3. Carbonic Anhydrase Inhibition

The inhibitory activity against carbonic anhydrase II was assessed for several acetamide derivatives. The most effective compound demonstrated an IC50 value of 0.5 µM, making it a potent selective inhibitor.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Acetamide D | 0.5 | High |

| Acetamide E | 1.2 | Moderate |

Discussion

The biological activities of acetamide derivatives suggest their potential as therapeutic agents in treating cancer and neurodegenerative diseases. The ability to inhibit carbonic anhydrase also opens avenues for further research in metabolic disorders.

Q & A

Q. What are the recommended synthetic routes and purification methods for preparing N-(4,4-dicyano-1,3-butadienyl)-N-phenylacetamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation between phenylacetamide derivatives and dicyanobutadiene precursors. Key steps include:

- Reagent Selection : Use nitrile-containing intermediates under anhydrous conditions to avoid hydrolysis.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity .

Characterization via NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry confirms structural integrity .

Q. How can researchers characterize the electronic and steric properties of this compound to predict reactivity?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Spectroscopic Analysis : UV-Vis spectroscopy evaluates conjugation effects from the dicyano-butadienyl moiety, while X-ray crystallography (if crystals are obtainable) reveals steric constraints .

Advanced Research Questions

Q. How can conflicting reports on the compound’s bioactivity (e.g., enzyme inhibition vs. no activity) be systematically addressed?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (pH, temperature, solvent) using validated enzyme targets (e.g., kinases, proteases).

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity thresholds.

- Structural Modifications : Synthesize analogs to isolate functional group contributions (e.g., replacing dicyano groups with esters) .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?

- Methodological Answer :

- Catalytic Optimization : Screen palladium or copper catalysts for cross-coupling steps to reduce byproducts.

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.

- Process Monitoring : Use in-situ FTIR or HPLC to track reaction progress and terminate at peak yield .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents and 2D NMR (COSY, HSQC) to assign peaks unambiguously.

- Collaborative Validation : Compare data with independent labs or databases (PubChem, ChemSpider) .

- Crystallographic Validation : If single crystals are obtained, X-ray diffraction provides definitive bond-length and angle data .

Q. What experimental approaches validate the proposed mechanism of action in biological systems?

- Methodological Answer :

- Kinetic Studies : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive/non-competitive inhibition.

- Binding Assays : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target-ligand affinity.

- Gene Knockdown : CRISPR/Cas9 silencing of putative targets confirms pathway specificity .

Methodological Tables

Q. Table 1: Common Characterization Techniques and Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.